Phenylcarbamic acid;2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylcarbamic acid;2,2,2-trifluoroethanol is a compound that combines the structural features of phenylcarbamic acid and 2,2,2-trifluoroethanol Phenylcarbamic acid is known for its applications in pharmaceuticals, while 2,2,2-trifluoroethanol is a versatile solvent used in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylcarbamic acid;2,2,2-trifluoroethanol can be synthesized through the reaction of phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NCO} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CF}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
Phenylcarbamic acid;2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenylcarbamic acid;2,2,2-trifluoroethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in protein folding studies and as a stabilizer for certain biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phenylcarbamic acid;2,2,2-trifluoroethanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s acidity, allowing it to participate in various biochemical pathways. The phenylcarbamic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamic acid: Known for its use in pharmaceuticals and as a building block in organic synthesis.
2,2,2-Trifluoroethanol: A versatile solvent with applications in chemistry and biology.
Uniqueness
Phenylcarbamic acid;2,2,2-trifluoroethanol combines the properties of both phenylcarbamic acid and 2,2,2-trifluoroethanol, resulting in a compound with enhanced reactivity and potential applications. Its unique structure allows it to participate in a broader range of chemical reactions and biological processes compared to its individual components.
Properties
Molecular Formula |
C9H10F3NO3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
phenylcarbamic acid;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H7NO2.C2H3F3O/c9-7(10)8-6-4-2-1-3-5-6;3-2(4,5)1-6/h1-5,8H,(H,9,10);6H,1H2 |
InChI Key |
XNSLFASJHUMGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.